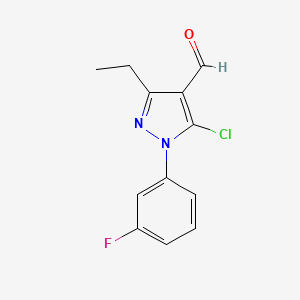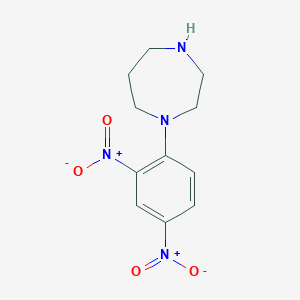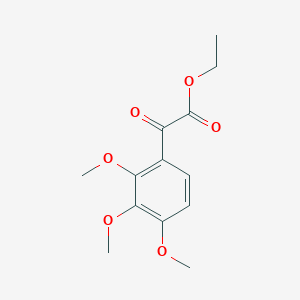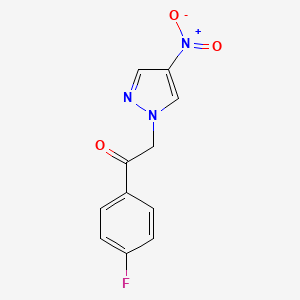
5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde (5-CEPFC) is a chiral pyrazole-based aldehyde that has been widely used in the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and natural products. It is also utilized as an intermediate in the preparation of a variety of bioactive compounds, such as antifungal agents, anti-inflammatory agents, and anticancer agents. The synthesis of 5-CEPFC is relatively simple and inexpensive, making it a popular choice for the laboratory synthesis of compounds. In addition, 5-CEPFC has been shown to be a useful reagent for the preparation of a variety of compounds in organic chemistry.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structures
- Pyrazole compounds, including those structurally related to 5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde, have been synthesized using chalcones and hydrazine hydrate, with their structures characterized by X-ray single crystal structure determination (Loh et al., 2013).
Properties of Pyrazole Derivatives
- Ferrocene derivatives of pyrazole carbaldehydes have been studied, showing interesting electrochemical properties. These derivatives, including those with a structure similar to the compound , exhibit reversible one-electron oxidation–reduction waves, indicating potential applications in electrochemistry (Rodionov et al., 2011).
Structural Analysis
- Detailed structural analysis of pyrazole carbaldehydes, closely related to the compound , has been conducted. These studies include X-ray diffraction methods to understand the molecular geometry and possible applications based on their structural features (Xu & Shi, 2011).
Applications in Synthesis of Pyrazolo[4,3-c]pyridines
- Pyrazole carbaldehydes have been used as precursors in the synthesis of pyrazolo[4,3-c]pyridines, indicating their utility in the synthesis of complex organic compounds. This includes the use of microwave assistance and silver-triflate-catalyzed cyclization processes (Vilkauskaitė et al., 2011).
Hydrogen-Bonded Chain Formation
- Research has shown that pyrazole carbaldehydes can link molecules through hydrogen bonding, forming chain structures. This aspect of molecular interaction is significant for understanding the compound's behavior in various applications (Trilleras et al., 2014).
Synthesis of Trifluoromethyl-Substituted Pyrazolo[4,3-c]pyridines
- The compound has been used in the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, showcasing its role in creating fluorine-containing organic compounds (Palka et al., 2014).
Synthesis of Schiff’s Base, Azetidinones and Thiazolidinones
- It has been utilized in synthesizing Schiff's base, azetidinones, and thiazolidinones, highlighting its versatility in organic synthesis and potential in pharmaceutical applications (Mistry et al., 2016).
Propiedades
IUPAC Name |
5-chloro-3-ethyl-1-(3-fluorophenyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN2O/c1-2-11-10(7-17)12(13)16(15-11)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSCNFKVVSWVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-ethyl-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-Chloro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6328870.png)










![2-Amino-1-[4-(methylsulfonyl)phenyl]-1,3-propanediol hydrochloride](/img/structure/B6328948.png)

